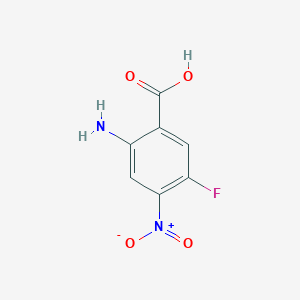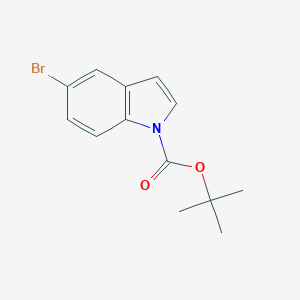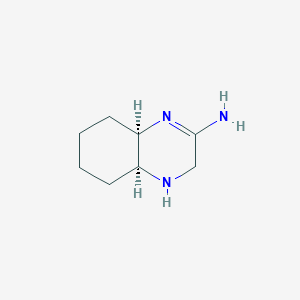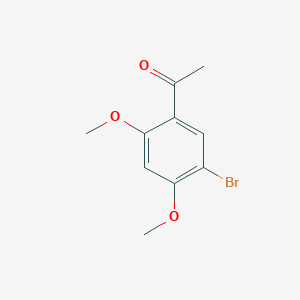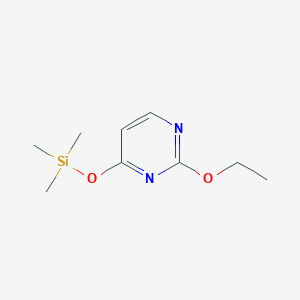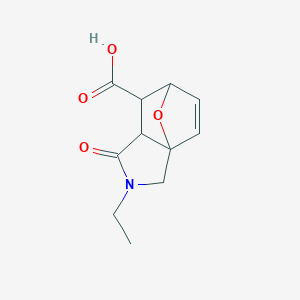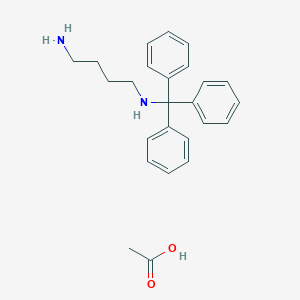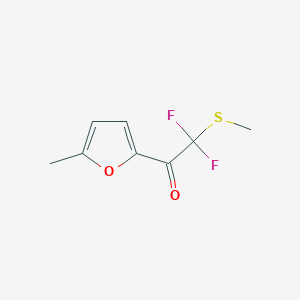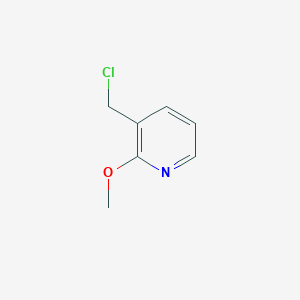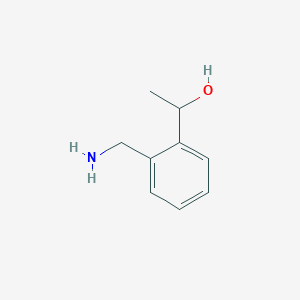
1-(2-(Aminomethyl)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenylethanol, featuring an amino group attached to the benzene ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylethanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 2-hydroxyacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of 1-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Aminomethyl)phenyl]ethanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: 2-Aminoacetophenone.
Reduction: 1-[2-(Aminomethyl)phenyl]ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-(Aminomethyl)phenyl]ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
1-[2-(Aminomethyl)phenyl]ethanol can be compared with similar compounds such as:
2-Amino-1-phenylethanol: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
Phenylethanolamine: Contains an amino group but differs in the position of the hydroxyl group, affecting its chemical properties.
DL-beta-Hydroxyphenethylamine: Another related compound with distinct biological activities and uses.
Uniqueness: 1-[2-(Aminomethyl)phenyl]ethanol stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research make it a valuable compound in both academic and industrial settings .
Propiedades
Número CAS |
182963-65-1 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
Clave InChI |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
SMILES canónico |
CC(C1=CC=CC=C1CN)O |
Sinónimos |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


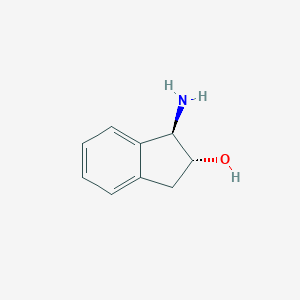
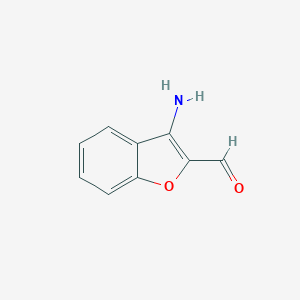
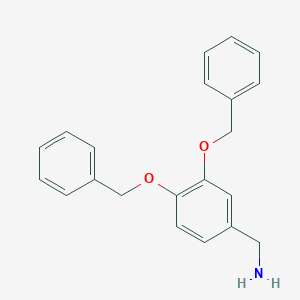
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
